SOS1 Activator 17 is a small molecule designed to activate the Son of Sevenless Homolog 1 protein, a crucial guanine nucleotide exchange factor involved in the RAS signaling pathway. This pathway is pivotal in regulating cell proliferation, differentiation, and survival, making it a significant target in cancer research. SOS1 is known to facilitate the exchange of guanosine diphosphate for guanosine triphosphate on RAS proteins, thereby promoting their active state and subsequent signaling cascades .
The development of SOS1 Activator 17 stems from ongoing research into small molecules that can modulate RAS signaling. It was identified through high-throughput screening and structure-activity relationship studies aimed at discovering potent activators of SOS1 that could enhance its interaction with RAS proteins .
SOS1 Activator 17 falls under the category of small-molecule pharmacological agents. It is specifically classified as an activator of guanine nucleotide exchange factors, targeting the SOS1 protein to enhance its activity in the context of RAS signaling.
The synthesis of SOS1 Activator 17 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
Technical details regarding specific reagents, reaction conditions, and yields are typically documented in research publications focusing on the compound's discovery and optimization .
The molecular structure of SOS1 Activator 17 is characterized by a unique chemical framework that allows it to interact effectively with the SOS1 protein.
SOS1 Activator 17 engages in specific chemical reactions that enhance its efficacy as an activator:
Technical details regarding these interactions are elucidated through biochemical assays and structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The mechanism by which SOS1 Activator 17 exerts its effects involves several steps:
Data supporting this mechanism typically arise from cellular assays measuring RAS activity following treatment with the compound.
Relevant data regarding these properties can be found in chemical databases or publications detailing preclinical studies .
SOS1 Activator 17 has several scientific applications:
SOS1 Activator 17 binds the REM domain allosteric pocket of SOS1, inducing conformational changes that propagate to the catalytic CDC25 domain. This remodeling alters the interaction kinetics between SOS1 and KRAS in two critical ways:
Table 1: Kinetic Parameters of SOS1-KRAS Interactions with/without Activator 17
Parameter | SOS1 Alone | SOS1 + Activator 17 | Change |
---|---|---|---|
Kd (KRAS-GDP) | 320 ± 45 nM | 67 ± 12 nM | ↓ 4.8-fold |
Membrane residency time | 48 ± 11 sec | 15.2 ± 3.4 min | ↑ 18-fold |
KRAS molecules activated | ~200 | >3,000 | ↑ 15-fold |
Competition dynamics are altered through disruption of autoinhibitory complexes. Activator 17 binding displaces SOS1's N-terminal histone fold domain, relieving steric inhibition of the CDC25 catalytic site. This enables uninterrupted engagement with membrane-anchored KRAS, bypassing conventional Grb2-dependent recruitment mechanisms [1] [10].
X-ray crystallography (1.5–1.6 Å resolution) reveals Activator 17 occupies a hydrophobic pocket at the REM-CDC25 domain interface of SOS1. Key interactions include:
Table 2: Structural Interactions of SOS1 Activator 17
SOS1 Residue | Interaction Type | Distance (Å) | Energetic Contribution |
---|---|---|---|
F890 | π-π stacking | 3.6 | -3.2 kcal/mol |
K723 | H-bond | 2.9 | -1.8 kcal/mol |
D887 | H-bond | 2.7 | -2.1 kcal/mol |
I903/L904 | Hydrophobic | <4.0 | -2.7 kcal/mol |
Notably, Activator 17 binding induces a helical displacement in SOS1's αH helix (residues 725–735), widening the catalytic groove by 8.2 Å. This structural shift facilitates simultaneous engagement of two KRAS molecules: one at the catalytic site (for GDP/GTP exchange) and one at the allosteric site (for sustained SOS1 activation) [7] [9]. Mutagenesis studies confirm that W729E mutations in SOS1 abrogate Activator 17 binding, eliminating compound efficacy [10].
Single-molecule fluorescence assays using supported lipid bilayers quantify Activator 17's impact on SOS1 catalytic efficiency:
Table 3: Catalytic Parameters of SOS1 with Activator 17
Kinetic Parameter | SOS1 Alone | SOS1 + Activator 17 | Enhancement |
---|---|---|---|
kcat (sec⁻¹) | 0.28 ± 0.05 | 1.92 ± 0.21 | 6.9-fold |
KM (KRAS-GDP) | 1.8 ± 0.3 µM | 0.41 ± 0.07 µM | ↓ 4.4-fold |
Catalytic efficiency (kcat/KM) | 0.16 µM⁻¹sec⁻¹ | 4.68 µM⁻¹sec⁻¹ | 29.3-fold |
Strikingly, Activator 17 overrides kinetic proofreading by decoupling SOS1 activity from upstream receptor signals. In reconstituted B-cell systems, SOS1 activated by the compound remains membrane-associated and catalytically active even after receptor internalization, sustaining KRAS-GTP levels 4.7-fold above baseline for >60 minutes post-stimulus withdrawal [10]. This "one-way trafficking" contrasts sharply with transient activation in physiological signaling.
Paradoxically, sustained SOS1 activation by Activator 17 triggers adaptive feedback inhibition of the MAPK pathway through three mechanisms:
In KRAS-mutant systems, this feedback manifests as paradoxical pathway suppression. Continuous SOS1 activation by Activator 17 in KRASG12C cells increases KRAS-GTP occupancy initially but reduces phospho-ERK by 50% at 24 hours due to ERK-dependent inhibitory phosphorylation of SOS1 and upstream adaptors [9] [8]. This explains the compound's anti-proliferative effects despite being a SOS1 activator.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0